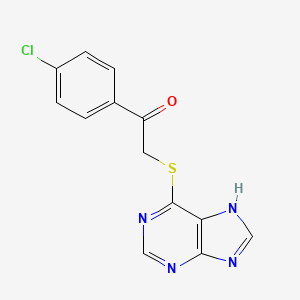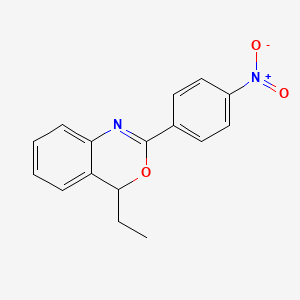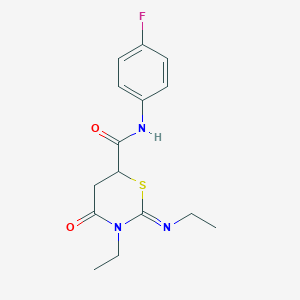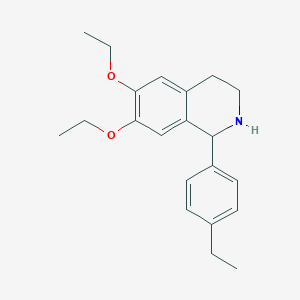![molecular formula C22H28N4O3 B11508460 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B11508460.png)
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one is a complex organic compound featuring a piperazine ring substituted with a benzylamino and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under basic conditions.
Substitution with Benzylamino and Nitrophenyl Groups: The piperazine core is then functionalized by introducing the benzylamino and nitrophenyl groups. This can be achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks benzyl halides and nitrophenyl halides.
Attachment of the Dimethylpropanone Moiety: The final step involves the attachment of the 2,2-dimethylpropan-1-one group, typically through an acylation reaction using an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The benzylamino group can be oxidized to a benzylidene group using oxidizing agents such as potassium permanganate.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Benzyl halides, nitrophenyl halides, acyl chlorides.
Major Products
Reduction of Nitro Group: 1-{4-[3-(Benzylamino)-4-aminophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one.
Oxidation of Benzylamino Group: 1-{4-[3-(Benzylidene)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one.
Scientific Research Applications
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylamino and nitrophenyl groups are crucial for binding to these targets, potentially modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[3-(Aminomethyl)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
- 1-{4-[3-(Benzylamino)-4-chlorophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
- 1-{4-[3-(Benzylamino)-4-methylphenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
Uniqueness
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one is unique due to the presence of both benzylamino and nitrophenyl groups, which confer specific chemical and biological properties. These groups enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C22H28N4O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H28N4O3/c1-22(2,3)21(27)25-13-11-24(12-14-25)18-9-10-20(26(28)29)19(15-18)23-16-17-7-5-4-6-8-17/h4-10,15,23H,11-14,16H2,1-3H3 |
InChI Key |
OUPBYZWCXKAFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11508382.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(2,4-diethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11508390.png)

![4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11508408.png)
![N-[(5Z)-3-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline](/img/structure/B11508410.png)
![(3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11508413.png)
![Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate](/img/structure/B11508414.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B11508426.png)

methyl naphthalene-1-carboxylate](/img/structure/B11508439.png)

![Ethyl (6-bromo-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B11508448.png)

